![molecular formula C7H6N2O4 B12901134 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione CAS No. 88999-95-5](/img/structure/B12901134.png)
1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione consists of a furan ring fused to a pyrimidine ring, with three keto groups at positions 2, 4, and 7, and a methyl group at position 1.
Méthodes De Préparation
The synthesis of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in water under ultrasonic conditions . This catalyst-free, one-pot multicomponent reaction offers several advantages, including shorter reaction times, high yields, and eco-friendly conditions.
Another method involves the refluxing of an ethanolic solution of the starting materials with phenyl hydrazine, leading to the formation of the desired compound . This method also provides good yields and is relatively straightforward.
Analyse Des Réactions Chimiques
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. It has also been investigated for its anti-inflammatory and antibacterial properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.
Comparaison Avec Des Composés Similaires
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione can be compared with other similar compounds, such as:
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione: This compound also contains a pyrimidine ring fused to another heterocycle and exhibits similar biological activities.
Pyrazolopyridopyrimidine-diones: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
The uniqueness of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione lies in its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
88999-95-5 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12) |
Clé InChI |
QKMPESGMJHLIDI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(COC2=O)C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



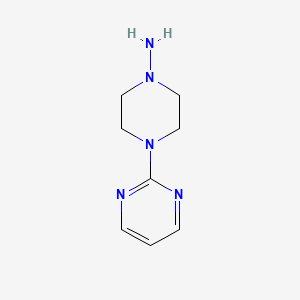
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
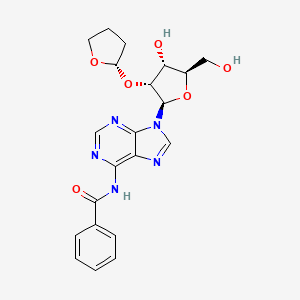
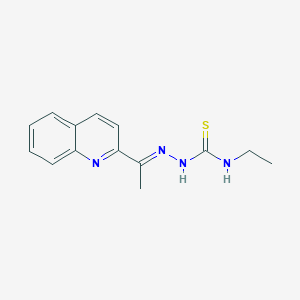
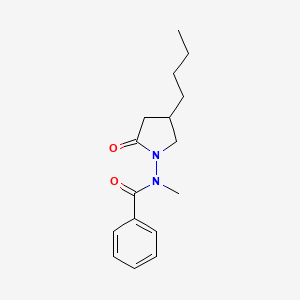
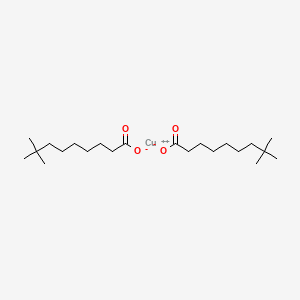
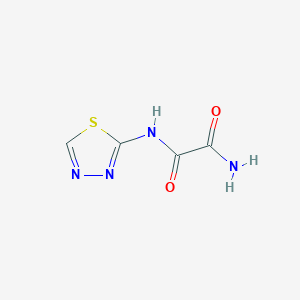
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
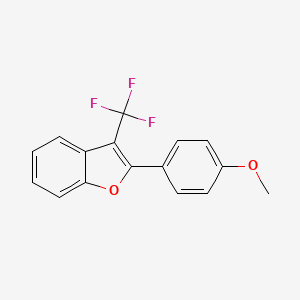

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
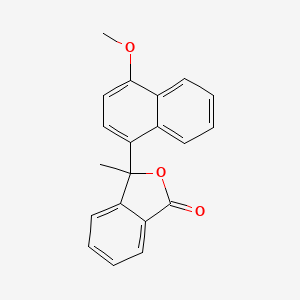
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)
